molecular formula C6H6F3N3O2 B6229201 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1934940-52-9

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6229201
CAS No.: 1934940-52-9
M. Wt: 209.13 g/mol
InChI Key: OUDJNFFYARIPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .

Properties

CAS No.

1934940-52-9

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2,10H2,(H,13,14)

InChI Key

OUDJNFFYARIPEF-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)N)CC(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.